

Spectroscopic Profile of 1-Aminopiperidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Aminopiperidine

Cat. No.: B145804

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-aminopiperidine** (CAS No: 2213-43-6), a versatile building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data

The following sections present the nuclear magnetic resonance, infrared, and mass spectrometry data for **1-aminopiperidine**. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ^1H and ^{13}C NMR chemical shifts for **1-aminopiperidine** in chloroform-d (CDCl_3).

Note: The following NMR data are predicted values generated from computational models and should be used as a reference. Experimental verification is recommended.

Table 1: Predicted ^1H NMR Spectroscopic Data for **1-Aminopiperidine**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~2.75	Multiplet	4H, -CH ₂ -N-CH ₂ - (C2, C6)
~1.65	Multiplet	4H, -CH ₂ -CH ₂ -CH ₂ - (C3, C5)
~1.45	Multiplet	2H, -CH ₂ -CH ₂ -CH ₂ - (C4)
~2.50	Broad Singlet	2H, -NH ₂

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **1-Aminopiperidine**

Chemical Shift (δ) ppm	Assignment
~57.0	C2, C6
~26.0	C3, C5
~24.0	C4

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of **1-aminopiperidine** exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorption Bands for **1-Aminopiperidine**

Wavenumber (cm^{-1})	Intensity	Vibration	Functional Group
3350 - 3250	Medium, Broad	N-H Stretch	Primary Amine (-NH ₂)
2930 - 2850	Strong	C-H Stretch	Alkane (-CH ₂)
1650 - 1580	Medium	N-H Bend	Primary Amine (-NH ₂)
1470 - 1430	Medium	C-H Bend	Alkane (-CH ₂)
1100 - 1000	Medium	C-N Stretch	Aliphatic Amine

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **1-aminopiperidine** provides information about its molecular weight and fragmentation pattern.[\[1\]](#)

Table 4: Mass Spectrometry Data for **1-Aminopiperidine**

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)
100	72.0
99	99.9
70	Not specified
56	Not specified
43	15.9
42	19.2
41	15.9

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **1-aminopiperidine**.

Materials:

- **1-Aminopiperidine** sample
- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm diameter)

- Pipettes
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **1-aminopiperidine** sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl_3 to the vial.
 - Gently vortex the vial until the sample is completely dissolved.
 - Using a pipette, transfer the solution into a clean NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse program. Typically, a small number of scans (e.g., 8-16) is sufficient.
 - For ^{13}C NMR, a larger number of scans will be required due to the lower natural abundance of the ^{13}C isotope.
 - Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

- Reference the spectrum using the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H NMR and CDCl_3 at 77.16 ppm for ^{13}C NMR).

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of **1-aminopiperidine**.

Materials:

- **1-Aminopiperidine** sample (neat liquid)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Isopropanol or ethanol
- Lint-free wipes

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small drop of the neat **1-aminopiperidine** liquid onto the center of the ATR crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
- Data Processing:
 - The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

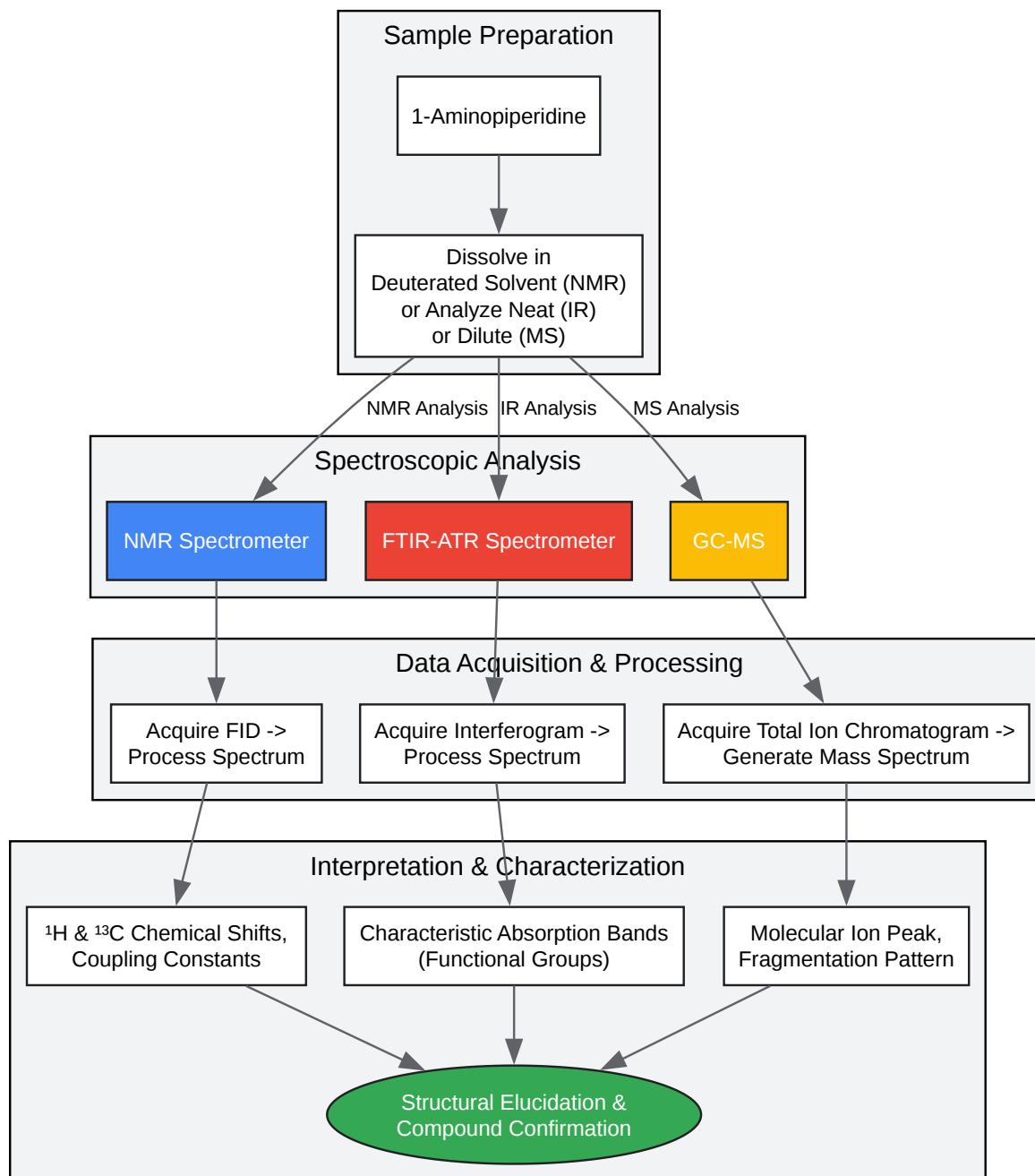
- Identify and label the characteristic absorption peaks.
- Cleaning:
 - After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol to remove all traces of the sample.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of **1-aminopiperidine**.

Materials:

- **1-aminopiperidine** sample
- A suitable volatile solvent (e.g., methanol or dichloromethane)
- Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.


Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **1-aminopiperidine** in a volatile solvent.
- Instrument Setup:
 - Set the GC parameters (e.g., injector temperature, column type, oven temperature program) to ensure good separation and elution of the analyte.
 - Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
 - The sample will be vaporized, separated by the GC column, and then introduced into the MS ion source.

- The molecules are ionized and fragmented. The mass analyzer separates the resulting ions based on their m/z ratio, and the detector records their abundance.
- Data Analysis:
 - Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and the major fragment ions.
 - Correlate the fragmentation pattern with the structure of **1-aminopiperidine**.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-aminopiperidine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **1-Aminopiperidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Aminopiperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145804#spectroscopic-data-of-1-aminopiperidine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com